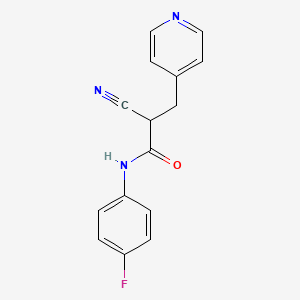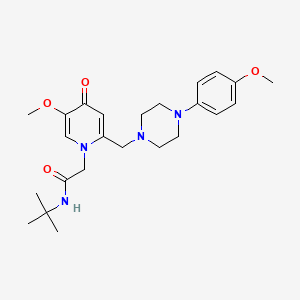![molecular formula C12H13N3O2 B2397170 N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide CAS No. 2411255-73-5](/img/structure/B2397170.png)
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide is a complex organic compound that features a pyrano[4,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with but-2-ynamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism of action .
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and are studied for their potential as PARP-1 inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2 and other kinases.
Uniqueness
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide is unique due to its specific structural features and the presence of the but-2-ynamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-12(16)14-7-11-13-6-9-8-17-5-4-10(9)15-11/h6H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKGLTWACNCGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C2COCCC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2397087.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2397090.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)
![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2397095.png)
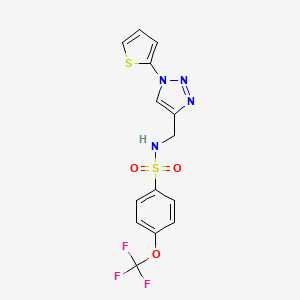
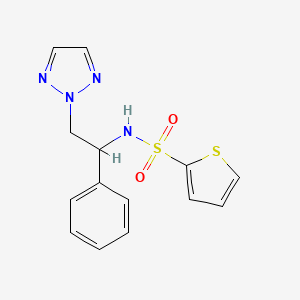
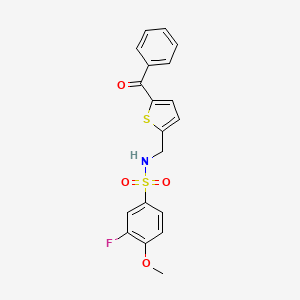

![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)
